Ivain Ii
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H42O9 |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
[(1R,2S,4aR,5S,6R,8S,8aR)-5-[(3aR,5S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] 2-methylpropanoate |
InChI |
InChI=1S/C28H42O9/c1-15(2)24(31)36-21-8-7-20-26(6,22-12-19-9-10-32-25(19)37-22)16(3)11-23(35-18(5)30)27(20,13-33-17(4)29)28(21)14-34-28/h15-16,19-23,25H,7-14H2,1-6H3/t16-,19-,20-,21+,22+,23+,25+,26+,27+,28-/m1/s1 |
InChI Key |
PWKXWHAZACEABO-LIPLWNDUSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)[C@@H]3C[C@H]4CCO[C@H]4O3)CC[C@@H]([C@]25CO5)OC(=O)C(C)C)COC(=O)C)OC(=O)C |
Canonical SMILES |
CC1CC(C2(C(C1(C)C3CC4CCOC4O3)CCC(C25CO5)OC(=O)C(C)C)COC(=O)C)OC(=O)C |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Ivain Ii
Distribution of Ivain II in Ajuga Species and Related Genera
This compound has been primarily isolated from plants belonging to the Ajuga genus, a member of the Lamiaceae (mint) family. Research has confirmed its presence in Ajuga bracteosa and Ajuga iva. While the full extent of its distribution across the entire Ajuga genus and related taxa is still under investigation, studies on the phytochemical composition of various Ajuga species provide insights into the co-occurrence of other structurally related neo-clerodane diterpenoids. This co-existence suggests a potential for a wider distribution of this compound than is currently documented.
The following table summarizes the distribution of this compound and other selected neo-clerodane diterpenoids within the Ajuga genus, based on available scientific literature.
Advanced Extraction and Purification Protocols for this compound from Biological Matrices
The isolation of this compound from plant material involves a multi-step process that begins with extraction, followed by sophisticated purification techniques to yield the compound in a highly pure form.
Solvent-Based Extraction Techniques and Optimization
The initial step in isolating this compound involves the use of solvent-based extraction methods to separate the compound from the plant matrix. Dichloromethane has been successfully employed as a solvent for the extraction of a range of neo-clerodane diterpenoids, including this compound, from the aerial parts of Ajuga bracteosa nih.govacs.org.
The optimization of solvent-based extraction is crucial for maximizing the yield and purity of the target compound. Key parameters that are often adjusted during optimization include:
Solvent Polarity: The choice of solvent is critical. The polarity of the solvent must be matched to the polarity of the target compound to ensure efficient extraction. For neo-clerodane diterpenoids like this compound, solvents of intermediate polarity, such as dichloromethane, have proven effective.
Temperature: Higher temperatures can increase the rate of extraction but may also lead to the degradation of thermolabile compounds.
Extraction Time: The duration of the extraction process needs to be sufficient to allow for the complete transfer of the compound from the plant material to the solvent.
Solid-to-Solvent Ratio: The ratio of the amount of plant material to the volume of solvent can impact the efficiency of the extraction.
Chromatographic Separation Strategies (e.g., HPLC, CCC)
Following extraction, the crude extract, which contains a complex mixture of compounds, undergoes further purification using chromatographic techniques.
High-Performance Liquid Chromatography (HPLC):
High-Performance Liquid Chromatography is a powerful technique for the separation, identification, and purification of individual components from a mixture. For the purification of this compound and other neo-clerodane diterpenoids from Ajuga bracteosa, a two-step HPLC process has been utilized nih.gov.
Reversed-Phase Pre-purification: The crude dichloromethane extract is first subjected to a pre-purification step using a C18 reversed-phase column. This initial separation helps to remove highly polar and non-polar impurities. A common mobile phase for this step consists of mixtures of methanol and water nih.gov.
Semi-preparative HPLC: The fractions enriched with the desired compounds from the pre-purification step are then further purified using semi-preparative HPLC. This step employs a similar stationary phase but with optimized conditions to achieve high-resolution separation of the target compounds.
Counter-Current Chromatography (CCC):
Counter-Current Chromatography is a liquid-liquid partition chromatography technique that is particularly well-suited for the separation of natural products nih.govnih.gov. It avoids the use of solid stationary phases, thereby eliminating issues such as irreversible adsorption of the sample. CCC has been successfully applied to the separation of various diterpenoids from plant extracts nih.gov.
The selection of an appropriate two-phase solvent system is the most critical parameter in CCC. The ideal solvent system should provide a suitable partition coefficient (K) for the target compound, typically between 0.5 and 2, to ensure efficient separation. For the separation of diterpenoids, various solvent systems have been employed, often consisting of a mixture of non-polar and polar solvents such as hexane, ethyl acetate (B1210297), methanol, and water nih.gov. The rotational speed of the centrifuge is another key parameter that is optimized to ensure good retention of the stationary phase and efficient mixing of the two phases.
The following interactive table provides a summary of the chromatographic techniques used for the purification of this compound and related compounds.
Elucidation of the Absolute Configuration of Ivain Ii
Spectroscopic Analysis for Precise Structural DeterminationSpectroscopic methods are fundamental in elucidating the intricate structures of complex natural products like Ivain II. They provide detailed information about the connectivity of atoms, functional groups, and overall molecular architecture.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Elucidation (e.g., 2D NMR, Cryo-probe NMR)Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by providing insights into the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C).researchgate.netnih.govFor complex molecules such as this compound, advanced NMR techniques are routinely employed.
2D NMR Spectroscopy : Two-dimensional NMR experiments, including techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are critical for establishing proton-proton correlations, proton-carbon direct connectivities, long-range proton-carbon couplings, and spatial proximities, respectively. researchgate.netnih.govresearchgate.netacs.org These experiments allow for the comprehensive assignment of ¹H and ¹³C signals and the elucidation of the molecular skeleton and connectivity patterns.
Cryo-probe NMR : The use of cryogenically cooled NMR probes significantly enhances the sensitivity of NMR experiments, often by a factor of 3-4. umn.educhemguide.co.uk This increased sensitivity allows for the acquisition of high-quality spectra from smaller sample quantities or in shorter experimental times, which is particularly beneficial for natural products like this compound that may be available only in limited amounts. Cryo-probes enable the recording of 2D and 3D experiments that might otherwise be time-prohibitive, aiding in resonance assignment and the characterization of challenging biological assemblies. umn.educhemguide.co.uklibretexts.org
While advanced NMR techniques are essential for the structural elucidation of compounds like this compound, specific detailed NMR spectroscopic data (e.g., chemical shifts, coupling constants, NOE correlations) for this compound were not found in the provided search results.
Mass Spectrometry Techniques for this compound Molecular Mass and Fragmentation Analysis (e.g., High-Resolution MS, MS/MS)Mass Spectrometry (MS) provides crucial information regarding the molecular mass and elemental composition of a compound, as well as its fragmentation patterns, which are indicative of its substructures.acs.orgmiamioh.eduscielo.brresearchgate.net
High-Resolution Mass Spectrometry (HRMS) : HRMS, particularly techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), allows for the precise measurement of the mass-to-charge ratio (m/z) to several decimal places. miamioh.eduuni-muenchen.de This "exact mass" measurement is vital for determining the unambiguous elemental composition of this compound (C28H42O9) and distinguishing it from other compounds with similar nominal masses but different formulas. researchgate.netmiamioh.edu
Tandem Mass Spectrometry (MS/MS) : MS/MS (also known as MS²) involves the fragmentation of selected precursor ions and the analysis of the resulting product ions. researchgate.netscielo.bracs.org The fragmentation patterns obtained from MS/MS experiments provide valuable information about the connectivity of atoms and the presence of specific functional groups within the molecule. This technique helps in piecing together the molecular structure by identifying characteristic neutral losses and fragment ions. acs.orgmiamioh.eduresearchgate.net
Specific detailed mass spectrometry data, such as exact mass measurements or fragmentation patterns for this compound, were not available in the provided search results.
Chiroptical Spectroscopy for Absolute Configuration Assignment (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD))Chiroptical spectroscopies are powerful methods for determining the absolute configuration of chiral molecules, especially natural products, often without the need for crystallization.researchgate.netrsc.orgrsc.orgrsc.orgchemrxiv.orgwisc.edunih.gov
Electronic Circular Dichroism (ECD) : ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. researchgate.netrsc.orgchemrxiv.org The resulting ECD spectrum, characterized by Cotton effects (bands with positive or negative signs), is highly sensitive to the three-dimensional arrangement of chromophores within the molecule. researchgate.netwisc.edu Comparison of experimental ECD spectra with theoretically calculated spectra (often using Time-Dependent Density Functional Theory, TD-DFT) is a widely accepted and reliable approach for assigning absolute configuration. rsc.org
Optical Rotatory Dispersion (ORD) : ORD measures the change in optical rotation as a function of wavelength. rsc.orgrsc.orgrsc.org While related to ECD, ORD provides complementary information about the chiral properties of a molecule. Both ECD and ORD are particularly effective for molecules containing chromophores that absorb in the measurable wavelength range.
Specific experimental ECD or ORD spectra, or their comparison with calculated data for this compound, were not found in the provided search results.
X-ray Crystallography for Crystalline this compound Structural ConfirmationX-ray crystallography is considered the most definitive method for determining the three-dimensional structure of crystalline compounds, including the unambiguous assignment of absolute configuration.nih.govacs.orgrsc.orgrsc.orgchemrxiv.org
When a high-quality single crystal of this compound can be obtained, X-ray diffraction analysis provides a precise atomic-level structure, including bond lengths, bond angles, and the spatial arrangement of all atoms. For chiral molecules, the absolute configuration can be determined using anomalous dispersion, which requires the presence of a heavy atom (e.g., chlorine or heavier) in the crystal or derivative, and data collection at appropriate wavelengths. rsc.orgchemrxiv.org The resulting electron density map allows for direct visualization of the molecular structure and confirmation of stereochemistry.
While X-ray crystallography is a powerful technique for structural confirmation and absolute configuration assignment, specific details or crystal structure data for this compound were not found in the provided search results.
Biosynthetic Pathways of Ivain Ii
Proposed Mechanistic Steps in Neo-Clerodane Diterpenoid Biosynthesis Relevant to Ivain II
The biosynthesis of this compound, consistent with other diterpenoids, originates from two fundamental C5 isoprenoid building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These crucial precursors are synthesized through two primary metabolic routes: the mevalonate (B85504) (MVA) pathway, which operates predominantly in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located within the plastids of plant cells.
The C5 isoprenoid units, IPP and DMAPP, undergo sequential head-to-tail condensations. This process is catalyzed by prenyltransferases, culminating in the formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP). nih.gov Specifically, geranylgeranyl pyrophosphate synthase (GGPPS) is the enzyme responsible for this polymerization step.
A pivotal stage in neo-clerodane diterpenoid biosynthesis involves the cyclization of GGPP. This reaction is typically initiated by protonation and catalyzed by class II diterpene synthases, leading to the formation of a labdadienyl cation intermediate. Subsequent intricate backbone rearrangements of this cation are characteristic of clerodane biosynthesis. These rearrangements are critical in determining the final stereochemistry and the specific ring fusion patterns (e.g., trans or cis decalin ring junctions) that define the various types of clerodanes. This compound, as a neo-clerodane, possesses a distinct absolute stereochemical configuration.
The complex molecular architecture of this compound, which includes a spiro compound featuring a naphthalene (B1677914) and an oxirane ring, a furofuran moiety, multiple acetate (B1210297) esters, and a cyclic acetal (B89532), suggests that its formation involves numerous post-cyclization tailoring reactions. nih.gov These modifications typically encompass oxidative steps, hydroxylations, and esterifications, which introduce the characteristic functional groups and contribute to the structural diversity of the diterpenoid scaffold. For example, the formation of furan (B31954) and lactone rings, common structural elements in many clerodanes, has been demonstrated to be catalyzed by cytochrome P450 monooxygenases (specifically CYP76BK1 orthologs) in species belonging to the Lamiaceae family.
Identification and Characterization of Enzymatic Catalysis and Gene Clusters Involved in this compound Biosynthesis
The biosynthesis of complex natural products like this compound is orchestrated by a sophisticated enzymatic machinery, where enzymes exhibit remarkable catalytic efficiency and high stereo-, regio-, and chemoselectivity. In the context of neo-clerodane diterpenoid biosynthesis, diterpene synthases (diTPSs) are recognized as key enzymes responsible for generating the initial diterpene diphosphate (B83284) precursors from GGPP.
While the precise enzymes directly responsible for every step in this compound biosynthesis are still under investigation, insights from related clerodane pathways within the Lamiaceae family offer valuable information. Research indicates that clerodane biosynthesis in Lamiaceae species, including Ajuga reptans, involves the evolutionary recruitment and neofunctionalization of genes from existing gibberellin and abietane (B96969) metabolism pathways. Notably, CYP76BK1 orthologs, a class of cytochrome P450 monooxygenases, have been functionally characterized in Ajuga reptans. These enzymes are capable of catalyzing the oxidative cyclization of clerodane backbones to form furan rings, a structural motif present in this compound. This highlights the significant role of specific P450 enzymes in the late-stage diversification of the clerodane scaffold.
Genes encoding enzymes involved in secondary metabolite biosynthesis are frequently organized into biosynthetic gene clusters (BGCs) within plant genomes. daneshyari.com These clusters typically contain genes for the core scaffold-generating enzymes (such as diTPSs) as well as genes for downstream tailoring enzymes, including cytochromes P450 (CYPs), sugar transferases (UGTs), and methyl transferases (MTs). daneshyari.com Ongoing genomic research on Ajuga species is providing a foundational understanding of the genetic basis for their diverse chemical synthesis mechanisms. However, the comprehensive identification and characterization of the complete gene clusters and enzymatic catalysis specifically dedicated to this compound biosynthesis remain active areas of scientific inquiry.
Regulatory Mechanisms Governing this compound Biosynthesis in Ajuga Species
The production of secondary metabolites, including this compound, in Ajuga species is a dynamic process influenced by a complex interplay of internal developmental cues and external environmental factors. daneshyari.com Plants modulate the biosynthesis of these compounds as part of their adaptive responses, often serving as defense mechanisms against both biotic and abiotic stresses.
Studies utilizing Ajuga cell cultures have provided valuable insights into these regulatory mechanisms. Elicitation, a technique that stimulates plants to enhance metabolite production, through the application of compounds such as methyl jasmonate or mevalonate, has been shown to significantly increase the biosynthetic capacity for pharmacologically important metabolites, including neo-clerodane terpenoids. daneshyari.com This observation suggests that signaling pathways involving phytohormones like jasmonates play a crucial role in upregulating the expression of genes encoding biosynthetic enzymes. Furthermore, abscisic acid (ABA) treatment has been observed to alter the expression of genes involved in terpenoid backbone biosynthesis in Ajuga, indicating another layer of hormonal regulation. daneshyari.com
Environmental factors, such as UV-B radiation, can also influence the yield of terpenoids and induce specific gene regulation within secondary metabolic pathways in medicinal plants. The presence of a wide array of neo-clerodane diterpenoids and other secondary metabolites in Ajuga species underscores the existence of intricate and finely tuned regulatory networks that enable these plants to produce a diverse chemical arsenal (B13267) in response to their physiological needs and ecological pressures. daneshyari.comwikipedia.org
Chemical Synthesis Strategies for Ivain Ii and Its Analogues
Total Synthesis Approaches to the Ivain II Core Skeleton
Total synthesis aims to construct the entire molecule from simpler, readily available precursors. For compounds with complex polycyclic skeletons like this compound, this typically involves a series of carefully orchestrated reactions to build the core structure and introduce the various functional groups with precise stereochemical control. While specific detailed total synthesis routes for this compound itself were not extensively detailed in the immediate search results, general principles for the total synthesis of complex natural products and diterpenoids provide insight into the challenges and approaches.
Semi-Synthetic Modifications of Naturally Occurring this compound Precursors
This compound is a diterpenoid found in Ajuga bracteosa and Ajuga iva. The isolation of Ivain I, this compound, Ivain III, and Ivain IV from Ajuga iva has been reported, suggesting a family of related natural products that could serve as precursors for semi-synthetic modifications. Modifications of natural compounds can improve various properties, including chemical stability, solubility in water, and the strength of interaction between a medicine and the cells it binds to in the body. In the broader context of natural product chemistry, semi-synthetic approaches have been successfully applied to various classes of compounds, such as antibiotics (e.g., penicillin derivatives) and anti-cancer medicines (e.g., irinotecan (B1672180) from camptothecin), by chemically modifying their natural scaffolds. While specific semi-synthetic modifications of this compound precursors were not explicitly detailed in the provided search results, the general principle involves selective functional group transformations, such as acetylation, hydrolysis, or oxidation/reduction, to alter the existing natural product structure.
Design and Synthesis of this compound Analogues for Structure-Function Probes
The design and synthesis of analogues are crucial for understanding the structure-function relationships of a compound and for developing new molecules with improved or altered biological activities. This involves systematically modifying specific parts of the this compound structure to probe how these changes affect its interactions with biological targets.
Advanced Analytical Methodologies Applied to Ivain Ii Research
The comprehensive structural elucidation and quantification of Ivain II, a neo-clerodane diterpenoid, necessitate the application of sophisticated analytical techniques. Research in this area leverages hyphenated chromatographic and spectroscopic methods for detailed analysis within complex botanical matrices, high-resolution spectroscopy for intricate molecular insights, and advanced chromatographic and spectroscopic methods for purity assessment and precise quantification.
Theoretical and Computational Chemistry Applications in Ivain Ii Research
Quantum Mechanical Studies of Electronic Structure, Reactivity, and Spectroscopic Properties of Ivain II
Quantum mechanical (QM) studies, a core component of quantum chemistry, involve applying the principles of quantum mechanics to chemical systems. These studies aim to calculate the electronic contributions to the physical and chemical properties of molecules at the atomic level. wikipedia.org By solving the Schrödinger equation for a given molecular system, QM methods can provide insights into electronic structure, which dictates a molecule's stability, bonding, and potential reaction pathways. wikipedia.org
Common quantum chemical methods include Density Functional Theory (DFT), Hartree-Fock (HF) calculations, and post-Hartree-Fock methods such as coupled cluster methods. wikipedia.orgiaqms.org These approaches allow for the prediction of various molecular properties, including geometries, energies, transition states, and reaction rates. acs.org Furthermore, QM calculations are instrumental in predicting spectroscopic properties, such as those observed in infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. wikipedia.org
For this compound, quantum mechanical studies could be employed to:
Elucidate Electronic Structure: Determine the distribution of electrons within the molecule, identifying electron-rich and electron-deficient regions, which are crucial for understanding potential sites of reactivity.
Predict Reactivity: Analyze the molecule's frontier molecular orbitals (HOMO and LUMO) to predict its propensity for various chemical reactions, such as oxidation, reduction, or nucleophilic/electrophilic attack. This could offer insights into its antifeedant mechanism at a molecular level.
Simulate Spectroscopic Properties: Compute theoretical IR, NMR (¹H and ¹³C), and UV-Vis spectra. These theoretical spectra could then be compared with experimental data to aid in the structural elucidation and confirmation of this compound, particularly for newly isolated or synthesized analogues. Such computational predictions can complement experimental efforts, especially when sample quantities are limited.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions of this compound
Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over a period of time. By applying Newton's laws of motion to atoms, MD simulations provide a dynamic view of molecular systems, offering insights into their conformational flexibility and interactions. nih.govsci-hub.se This method allows researchers to explore the thermally accessible conformations of a molecule and understand its natural dynamics in solution. sci-hub.se
MD simulations are particularly powerful for:
Mapping Conformational Landscapes: Investigating the various stable and transient three-dimensional arrangements (conformations) that a flexible molecule like this compound can adopt. Understanding these conformational preferences is vital as they can influence biological activity. nih.gov
Analyzing Intermolecular Interactions: Studying how this compound interacts with other molecules, such as solvent molecules, membrane components, or potential biological targets (e.g., proteins or enzymes involved in insect feeding). This can involve quantifying hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.govnih.gov
Investigating Dynamic Behavior: Providing a dynamic dimension to structural data, revealing how the molecule's shape and internal motions change over time. sci-hub.se
For this compound, MD simulations could be applied to:
Characterize Conformational Flexibility: Explore the range of accessible conformations of this compound in different environments (e.g., aqueous solution, lipid membranes), which could be relevant to its interaction with biological systems in insects.
Study Binding Mechanisms: If a specific protein target for this compound's antifeedant activity is identified, MD simulations could model the binding process, providing atomic-level details of how this compound interacts with the binding site, the stability of the complex, and the role of specific residues in the interaction.
Evaluate Stability and Dynamics in Biological Milieu: Simulate this compound's behavior in more complex environments to understand its stability and diffusion, which could inform aspects of its bioavailability or mode of action.
In Silico Design and Prediction of Novel this compound Analogues and Their Theoretical Interactions
In silico design, often synonymous with computational drug design or rational design, involves using computational methods to design and predict the properties of novel chemical compounds. This approach significantly accelerates the discovery and optimization process by reducing the need for extensive experimental synthesis and testing. mdpi.combiotech-asia.org Key techniques in in silico design include molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling, often complemented by quantum chemical calculations. biotech-asia.orgresearchgate.net
For this compound, in silico design and prediction methods could be utilized to:
Predict Theoretical Interactions with Targets: If a specific molecular target for this compound's antifeedant effect is known or hypothesized, molecular docking simulations can predict the binding mode and affinity of designed analogues to this target. This allows for the prioritization of promising candidates for synthesis and experimental validation. biotech-asia.org
Optimize Physiochemical Properties: Predict various physiochemical properties of novel analogues, such as lipophilicity, solubility, and molecular weight, which are important for their potential efficacy and bioavailability.
Structure-Activity Relationship (SAR) Studies: Develop computational models that correlate structural features of this compound and its analogues with their predicted antifeedant activity, guiding the design of more effective compounds.
These computational approaches, while not extensively documented for this compound specifically in the public domain, represent a powerful suite of tools that could significantly advance the understanding, optimization, and potential application of this unique diterpenoid.
Research on Ivain Ii Derivatives and Analogues
Naturally Occurring Ivain Homologues and Heterologues Isolated from Ajuga Species
The genus Ajuga is a rich source of diverse secondary metabolites, including a variety of terpenoids. Among these, Ivain II and its related compounds have been identified, primarily from the species Ajuga iva. These naturally occurring analogues provide a basis for understanding the chemical diversity within this plant genus.
Research on the phytochemical composition of Ajuga iva has led to the isolation and identification of several terpenoid compounds structurally related to this compound. These include Ivain I, Ivain III, and Ivain IV, which are considered homologues of this compound. chemrevlett.com These compounds share a common structural skeleton, with variations in their functional groups or stereochemistry.
Beyond these direct homologues, Ajuga species also produce a wide array of other terpenoids that can be classified as heterologues of this compound. These compounds, while belonging to the same broad class of natural products, exhibit more significant structural differences. The phytochemical profile of Ajuga iva also includes other classes of compounds such as phytoecdysteroids (e.g., ecdysone and cyasterone), iridoids, and flavonoids, which represent a broader scope of naturally occurring heterologues. chemrevlett.com
The isolation and characterization of these compounds have been crucial in defining the chemical fingerprint of Ajuga species and have provided a library of natural analogues for further scientific investigation.
Table 1: Naturally Occurring Ivain Homologues and Heterologues from Ajuga Species
| Compound Name | Class | Source Species |
| Ivain I | Terpenoid | Ajuga iva |
| This compound | Terpenoid | Ajuga iva |
| Ivain III | Terpenoid | Ajuga iva |
| Ivain IV | Terpenoid | Ajuga iva |
| Ecdysone | Phytoecdysteroid | Ajuga iva |
| Cyasterone | Phytoecdysteroid | Ajuga iva |
Synthesis and Characterization of Chemically Modified this compound Analogues
The synthesis of chemically modified analogues of natural products is a common strategy in medicinal chemistry to explore and optimize biological activity. This approach allows for the systematic modification of a lead compound's structure to understand which parts of the molecule are essential for its effects and to potentially develop new compounds with improved properties.
However, based on the available scientific literature, there is no specific information regarding the synthesis and characterization of chemically modified analogues of this compound. Research efforts in the broader field of synthetic chemistry have focused on the modification of other classes of molecules, but dedicated studies on the chemical derivatization of this compound have not been reported. The exploration of this compound's structure through chemical synthesis to create novel analogues remains an area for future research.
Future Perspectives in Ivain Ii Research
Emerging Methodologies for Ivalin Characterization and Sustainable Production
The future of Ivalin research is intrinsically linked to the development of advanced analytical techniques and environmentally conscious production methods. These emerging methodologies promise to provide a deeper understanding of Ivalin's structure and function while ensuring a sustainable supply for future investigations.
Advanced Characterization Techniques:
The precise characterization of natural products like Ivalin is fundamental to understanding their biological activity. While traditional spectroscopic methods have been instrumental, the future lies in the application of more sophisticated and sensitive techniques.
Cryogenic Electron Microscopy (Cryo-EM): This technology allows for the high-resolution structural determination of proteins and other biological macromolecules in their native state. For Ivalin, Cryo-EM could be pivotal in visualizing its interactions with target proteins at an atomic level, providing invaluable insights into its mechanism of action.
Advanced Mass Spectrometry (MS) Techniques: Techniques such as native mass spectrometry and imaging mass spectrometry can offer detailed information about Ivalin's binding affinity to its biological targets and its distribution within cells and tissues.
Computational Chemistry and Molecular Modeling: In silico approaches, including molecular dynamics simulations and quantum mechanics calculations, will play an increasingly important role in predicting Ivalin's conformational dynamics, reactivity, and interactions with biological systems.
These advanced methods, summarized in the table below, will enable a more comprehensive understanding of Ivalin's structure-activity relationship, guiding the design of more potent and selective derivatives.
| Methodology | Application in Ivalin Research | Potential Insights |
| Cryogenic Electron Microscopy (Cryo-EM) | Determining the 3D structure of Ivalin-protein complexes. | Elucidation of binding sites and mechanisms of action. |
| Advanced Mass Spectrometry (MS) | Studying Ivalin-protein interactions and mapping its distribution in biological samples. | Understanding binding kinetics and localization within cells. |
| Computational Chemistry | Predicting the behavior and properties of Ivalin through simulations. | Guiding rational drug design and predicting biological targets. |
Sustainable Production Strategies:
The reliance on natural sources for compounds like Ivalin presents challenges in terms of yield and sustainability. Future research will increasingly focus on developing eco-friendly and scalable production methods.
Metabolic Engineering and Synthetic Biology: A promising avenue is the engineering of microorganisms, such as Saccharomyces cerevisiae (baker's yeast) or Escherichia coli, to produce Ivalin. This involves introducing the biosynthetic genes responsible for Ivalin production from its plant source into a microbial host, allowing for large-scale and controlled fermentation-based production.
Cell-Free Biosynthesis: This approach utilizes the enzymatic machinery of a cell without the constraints of maintaining cell viability. Cell-free systems can be optimized for high yields and purity of the target compound, offering a flexible and efficient production platform for Ivalin.
Biocatalysis: The use of isolated enzymes to perform specific chemical transformations can lead to more efficient and stereoselective syntheses of Ivalin and its derivatives. This can reduce the reliance on harsh chemical reagents and minimize waste.
Interdisciplinary Research Avenues and Unexplored Frontiers in Ivalin Studies
The full potential of Ivalin can be unlocked by stepping beyond traditional pharmacological studies and embracing interdisciplinary collaborations. Exploring its role in diverse biological contexts and leveraging its unique properties will open up new frontiers of research.
Interdisciplinary Approaches:
Chemical Biology: The use of Ivalin as a chemical probe to investigate complex biological processes is a significant area for future research. By developing tagged or fluorescently labeled Ivalin analogues, researchers can track its journey within a cell and identify its molecular targets, shedding light on fundamental cellular mechanisms.
Materials Science: The unique chemical structure of Ivalin could be exploited in the development of novel biomaterials. For instance, its ability to interact with specific proteins could be harnessed to create functionalized surfaces for medical devices or drug delivery systems.
Agrochemical Research: Investigating the potential of Ivalin as a natural pesticide or herbicide could lead to the development of more sustainable agricultural practices. Its effects on plant and insect biology are largely unexplored and represent a promising area of research.
Unexplored Research Frontiers:
Gut Microbiome Interactions: The influence of the gut microbiome on the metabolism and bioactivity of natural products is a rapidly growing field of study. Investigating how gut bacteria modify Ivalin and how Ivalin, in turn, affects the composition and function of the gut microbiome could reveal new therapeutic applications.
Epigenetic Modifications: Exploring the impact of Ivalin on epigenetic regulatory mechanisms, such as DNA methylation and histone modification, could uncover novel mechanisms for its observed biological effects and suggest its use in epigenetic therapies.
Systems Biology: A systems-level understanding of Ivalin's effects on cellular networks can be achieved by integrating data from genomics, proteomics, and metabolomics. This holistic approach can help to identify the key pathways modulated by Ivalin and predict its broader physiological effects.
The journey of Ivalin from a naturally occurring molecule to a potential therapeutic agent is still in its early stages. The future of Ivalin research lies in the convergence of advanced technologies and interdisciplinary collaboration, which will undoubtedly unveil new facets of this intriguing compound and pave the way for its application in a wide range of scientific and medical fields.
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying Ivain II's chemical properties?
- Methodological Approach : Begin by identifying gaps in existing literature (e.g., unresolved synthesis pathways or unexplored biological interactions). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question . For example:
- Initial Question: "What solvents optimize this compound’s stability?"
- Refined Question: "How do polar aprotic solvents affect this compound’s thermal degradation kinetics under varying pH conditions?"
- Tools : Literature databases (PubMed, SciFinder) and keyword mapping (e.g., "this compound synthesis," "solvent effects") to align with existing theoretical frameworks .
Q. What strategies ensure a comprehensive literature review for this compound-related studies?
- Steps :
Use Boolean operators (AND/OR/NOT) to combine keywords like "this compound" AND "crystallography" OR "spectroscopic analysis."
Prioritize peer-reviewed journals with high impact factors in organic chemistry.
Critically evaluate methodologies in prior studies (e.g., inconsistencies in reported melting points) .
- Output : Annotated bibliography highlighting conflicting data and understudied areas.
Q. How to design a reproducible experimental protocol for synthesizing this compound?
- Guidelines :
- Follow principles of green chemistry (e.g., solvent selection, waste reduction).
- Document variables (temperature, catalyst concentration) using controlled experiments .
- Include validation steps (e.g., NMR purity checks, cross-referencing with published spectra) .
- Example Table :
| Variable Tested | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp. | 60–80°C | Yield peaks at 75°C |
| Catalyst Loading | 2–5 mol% | No yield improvement >4 mol% |
Advanced Research Questions
Q. How to resolve contradictions in published data on this compound’s bioactivity?
- Analysis Framework :
Compare experimental conditions (e.g., cell lines, exposure durations) across studies .
Conduct meta-analysis to identify confounding variables (e.g., impurities in samples).
Replicate key experiments with standardized protocols .
- Case Study : Discrepancies in IC50 values may stem from assay interference by this compound’s photodegradation products. Mitigate via light-protected assays .
Q. What methodologies integrate theoretical frameworks (e.g., QSAR) into this compound’s mechanism studies?
- Approach :
- Develop a Quantitative Structure-Activity Relationship (QSAR) model using descriptors like logP, molecular weight, and electrostatic potential .
- Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .
Q. How to address methodological challenges in this compound’s polymorph screening?
- Solutions :
- Use High-Throughput Screening (HTS) with automated crystallography platforms.
- Apply Principal Component Analysis (PCA) to XRD data to classify polymorphs .
- Ethical Note : Ensure compliance with safety protocols for handling hazardous solvents during screening .
Methodological Best Practices
- Data Collection : Triangulate results using multiple techniques (e.g., HPLC for purity, DSC for thermal stability) .
- Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving human-derived samples .
- Reporting Standards : Adhere to CHEM21 guidelines for documenting synthetic procedures and characterization data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
